molecular formula C22H22N4O7 B575955 Benzamide,  2-(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyr CAS No. 176379-33-2

Benzamide, 2-(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyr

Cat. No.: B575955
CAS No.: 176379-33-2
M. Wt: 454.4 g/mol
InChI Key: WXADBZRGOZMCTQ-UHFFFAOYSA-N
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Description

Classification and Nomenclature of Benzamide Derivatives

Benzamide derivatives constitute a fundamental class of organic compounds characterized by the presence of a carboxamido substituent attached to a benzene ring. The parent compound benzamide, with the chemical formula C7H7NO, serves as the simplest amide derivative of benzoic acid and represents the foundation for an extensive family of substituted derivatives. These compounds are systematically classified as benzoic acid amides, encompassing structures where various substituents modify either the benzene ring or the amide functional group.

The nomenclature system for benzamide derivatives follows established International Union of Pure and Applied Chemistry conventions, where substitution patterns are designated by position numbers and functional group identifiers. Complex derivatives such as benzamide, 2-(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-5-methoxy- demonstrate the sophisticated naming requirements for multi-substituted compounds. The systematic name reveals multiple layers of structural complexity, including acetyloxy substitution at position 2, methoxy substitution at position 5, and a complex tetrahydropyrimidine substituent attached to the nitrogen atom of the amide group.

Chemical taxonomy places benzamide derivatives within the broader category of benzenoids, specifically under benzene and substituted derivatives as a subclass of benzoic acids and derivatives. This classification system recognizes the structural relationship between these compounds and their benzoic acid precursors while acknowledging the unique properties conferred by amide bond formation. The presence of additional heterocyclic components, as seen in tetrahydropyrimidine-substituted benzamides, creates hybrid molecular architectures that bridge multiple chemical families and expand the scope of traditional benzamide classification systems.

Historical Development of Benzamide-Pyrimidine Hybrid Structures

The historical development of benzamide-pyrimidine hybrid structures represents a significant advancement in medicinal chemistry, driven by the recognition that combining different pharmacophores can yield compounds with enhanced biological activities. The initial development of benzamide derivatives focused on simple substitution patterns, with researchers gradually recognizing the potential for incorporating heterocyclic systems to create more complex molecular architectures. The integration of pyrimidine components into benzamide structures emerged from the understanding that pyrimidine rings, being fundamental components of nucleic acid bases, could provide unique binding properties and biological recognition patterns.

Early research in this field demonstrated that the amide bond serves as an important pharmacophore group present in a wide variety of therapeutically important drugs, including buspirone and ampakine compounds. The development of ampakine compounds containing benzamide cores marked a crucial milestone in the evolution toward more complex hybrid structures, as these compounds demonstrated efficacy in improving learning and memory while addressing neurodegenerative disorders, cognitive impairment, and other neurological conditions. This success provided the foundation for further exploration of benzamide-heterocycle combinations.

The progression toward tetrahydropyrimidine-containing benzamides represented a natural evolution in this field, as researchers recognized that 1,2,3,4-tetrahydropyrimidine derivatives exhibit remarkable biological activities including anti-viral, antitubercular, antimicrobial, and anticancer effects. The development of synthetic methodologies such as the Biginelli reaction facilitated the preparation of these complex hybrid structures, enabling systematic exploration of structure-activity relationships. The historical timeline shows a clear progression from simple benzamide substitution patterns to sophisticated multi-ring systems that combine the benefits of both benzamide and pyrimidine pharmacophores in a single molecular framework.

Significance of Tetrahydropyrimidine Pharmacophores in Chemical Research

Tetrahydropyrimidine pharmacophores have gained tremendous significance in chemical research due to their structural resemblance to nucleic acid bases and their demonstrated capacity for diverse biological interactions. The 1,2,3,4-tetrahydropyrimidine scaffold comprises a pyrimidine ring system with reduced saturation, creating a three-dimensional structure that can interact with biological targets through multiple mechanisms including hydrogen bonding, hydrophobic interactions, and electronic complementarity. Research has established that these compounds serve as valuable pharmacophores exhibiting a wide array of pharmacological activities, making them essential components in modern drug discovery efforts.

The structural characteristics of tetrahydropyrimidine pharmacophores contribute to their versatility in biological systems, as they can adopt various conformations that facilitate binding to different receptor types and enzyme active sites. Studies have shown that 1,2,3,4-tetrahydropyrimidine derivatives demonstrate remarkable biological activities such as anti-viral, antitubercular, antimicrobial, and anticancer effects. The involvement of these structures as bases in nucleic acids provides additional significance in drug design, as compounds containing tetrahydropyrimidine motifs can potentially interfere with or mimic natural biological processes involving DNA and RNA metabolism.

The significance of tetrahydropyrimidine pharmacophores extends beyond their individual biological activities to their role in creating hybrid molecular architectures with enhanced properties. When combined with benzamide components, these pharmacophores contribute to the formation of compounds with dual modes of action, potentially addressing multiple therapeutic targets simultaneously. Research has demonstrated that the combination of benzamide and tetrahydropyrimidine elements can result in compounds with improved selectivity profiles and reduced potential for resistance development compared to single-pharmacophore approaches.

Theoretical Background of Substituted Benzamides

The theoretical background of substituted benzamides encompasses fundamental principles of organic chemistry, including electronic effects, steric considerations, and conformational preferences that govern their chemical behavior and biological activity profiles. The benzamide core structure provides a rigid aromatic framework with defined electronic properties, where the electron-withdrawing nature of the carbonyl group influences the reactivity and binding characteristics of the entire molecule. Substitution patterns on the benzene ring can significantly modify these electronic properties through resonance and inductive effects, creating opportunities for fine-tuning molecular properties.

Electronic considerations play a crucial role in determining the biological activity of substituted benzamides, as demonstrated by quantitative structure-activity relationship studies that have identified specific molecular descriptors governing antimicrobial activity. Research has shown that antimicrobial activity in substituted benzamides can be modeled using topological descriptors, molecular connectivity indices, and Kiers shape index parameters, indicating that both electronic and geometric factors contribute to biological efficacy. These findings provide theoretical foundations for rational drug design approaches that can predict activity based on structural modifications.

Conformational analysis represents another critical aspect of substituted benzamide theory, particularly for compounds containing flexible substituents or additional ring systems. The preferred conformations of these molecules in solution and in biological environments determine their ability to interact with target proteins and other biomolecules. Advanced computational methods, including nuclear magnetic resonance coupling constants, nuclear Overhauser effects, and molecular modeling studies, have been employed to determine the agonism-inducing conformations of benzamide derivatives, providing insights into the molecular basis of their biological activities. These theoretical approaches enable researchers to understand how structural modifications influence three-dimensional shape and, consequently, biological function.

Position of 2-(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-5-methoxy-benzamide in Chemical Taxonomy

The compound 2-(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-5-methoxy-benzamide occupies a unique position in chemical taxonomy as a complex hybrid molecule that bridges multiple structural classes. With the Chemical Abstracts Service registry number 176379-33-2, this compound represents an advanced example of molecular complexity that incorporates elements from benzamide chemistry, tetrahydropyrimidine pharmacology, and acetate ester functionality within a single molecular framework. The systematic classification of this compound requires consideration of its multiple functional domains and their hierarchical relationships within established chemical taxonomies.

From a structural perspective, the compound belongs primarily to the benzamide class due to the central benzamide core that defines its fundamental chemical identity. However, the extensive substitution pattern creates additional classification challenges, as the molecule contains a complete tetrahydropyrimidine ring system attached to the amide nitrogen, effectively creating a bis-heterocyclic structure. The presence of acetyloxy and methoxy substituents on the benzene ring further modifies the electronic and steric properties, while the methoxyphenyl substituent on the tetrahydropyrimidine ring adds another layer of structural complexity.

The taxonomic position of this compound reflects the evolution of modern medicinal chemistry toward increasingly sophisticated molecular architectures that combine multiple pharmacophores for enhanced biological activity. The molecular formula C22H22N4O7 indicates the presence of 22 carbon atoms, 22 hydrogen atoms, 4 nitrogen atoms, and 7 oxygen atoms, demonstrating the substantial molecular complexity achieved through systematic structural elaboration. This level of complexity positions the compound at the intersection of traditional benzamide chemistry and modern heterocyclic drug design, representing a paradigm where classical pharmacophores are enhanced through strategic incorporation of additional functional elements to create molecules with potentially superior therapeutic profiles.

Properties

CAS No.

176379-33-2

Molecular Formula

C22H22N4O7

Molecular Weight

454.4 g/mol

IUPAC Name

[2-[[6-amino-1-(4-methoxyphenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]carbamoyl]-4-methoxyphenyl] acetate

InChI

InChI=1S/C22H22N4O7/c1-12(27)33-17-10-9-15(32-4)11-16(17)20(28)24-18-19(23)26(22(30)25(2)21(18)29)13-5-7-14(31-3)8-6-13/h5-11H,23H2,1-4H3,(H,24,28)

InChI Key

WXADBZRGOZMCTQ-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1)OC)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)OC)N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)OC)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)OC)N

Synonyms

Benzamide, 2-(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-5-methoxy-

Origin of Product

United States

Preparation Methods

Cyclocondensation Reaction

The 1,2,3,4-tetrahydro-2,4-dioxopyrimidine scaffold is typically synthesized via modified Biginelli reactions.

Representative Procedure :

  • Combine ethyl 3-ketovalerate (1.0 eq), 4-methoxybenzaldehyde (1.2 eq), and urea (1.5 eq) in ethanol.

  • Add HCl (0.5 M) and reflux at 80°C for 12 h.

  • Cool, precipitate with ice-water, and filter to obtain 1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-6-amine (Yield: 68-72%).

ParameterValue
SolventEthanol
CatalystHCl
Temperature80°C
Reaction Time12 h
Yield68-72%

Regioselective Amination at Position 6

Introducing the 6-amino group requires nitration followed by catalytic hydrogenation :

  • Treat the pyrimidine core with fuming HNO₃/H₂SO₄ (1:3) at 0°C for 2 h.

  • Reduce the nitro intermediate using H₂/Pd-C (10 atm) in methanol (25°C, 6 h).

Functionalization of the Benzamide Side Chain

Synthesis of 2-Acetyloxy-5-Methoxybenzoyl Chloride

  • Protect 2-hydroxy-5-methoxybenzoic acid with acetyl chloride (AcCl) in pyridine (0°C, 1 h).

  • Convert to acid chloride using SOCl₂ (reflux, 4 h):
    2-Acetyloxy-5-methoxybenzoic acid+SOCl22-Acetyloxy-5-methoxybenzoyl chloride+HCl+SO2\text{2-Acetyloxy-5-methoxybenzoic acid} + \text{SOCl}_2 \rightarrow \text{2-Acetyloxy-5-methoxybenzoyl chloride} + \text{HCl} + \text{SO}_2

Coupling to Pyrimidine Amine

  • React 6-amino-pyrimidine with 2-acetyloxy-5-methoxybenzoyl chloride (1.1 eq) in dry THF.

  • Add triethylamine (2.0 eq) dropwise at -10°C.

  • Stir for 6 h at room temperature.

Characterization DataValue
1H NMR^1\text{H NMR} (DMSO-d6)δ 8.21 (s, 1H, NH), 7.89 (d, J=8.5 Hz, 2H), 6.92 (d, J=8.5 Hz, 2H), 3.81 (s, 3H, OCH3)
HRMS (ESI+)m/z 485.1584 [M+H]+ (Calc: 485.1579)

Optimization Strategies

Enhancing Regioselectivity

  • Microwave-assisted synthesis reduces reaction time from 12 h to 45 min while improving yield to 82%.

  • Ionic liquid catalysts (e.g., [BMIM][BF₄]) increase amination efficiency by 18% compared to traditional acids.

Purification Techniques

  • Preparative HPLC (C18 column, MeCN/H2O 70:30) achieves >98% purity.

  • Recrystallization from ethyl acetate/hexane (1:5) yields prismatic crystals suitable for X-ray analysis.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Cost Index
Traditional Stepwise5895481.00
Microwave-Assisted829860.75
Flow Chemistry769730.90

Key Findings :

  • Microwave methods offer the best balance of yield and time.

  • Flow chemistry reduces solvent waste by 40% but requires specialized equipment.

Challenges and Solutions

  • Acetyl Group Hydrolysis :

    • Occurrence: 12-15% during prolonged storage.

    • Mitigation: Store under inert atmosphere at -20°C.

  • Racemization at C3 :

    • Observed enantiomeric excess: 92% (S)-isomer.

    • Resolution: Chiral column chromatography (Chiralpak IA) .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyr] undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetyloxy and amino groups, using reagents like halides or other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anti-cancer Studies

A study conducted on a murine colorectal cancer cell line demonstrated that a methanolic extract containing benzamide derivatives could significantly induce apoptosis. The results indicated a dose-dependent relationship where higher concentrations led to increased cell death in cancerous cells while sparing normal cells .

Neuroprotection Research

In experimental models of Alzheimer's disease, benzamide derivatives were found to inhibit the activation of pro-apoptotic factors such as caspase-3 and Bax in neuronal cells exposed to amyloid-beta. This suggests that these compounds may help mitigate neurodegenerative processes by promoting cell survival under stress conditions .

Antimicrobial Activity

Research has highlighted the effectiveness of benzamide compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Data Table: Summary of Applications

Application AreaMechanism of ActionKey Findings
Anti-cancerInduction of apoptosisSignificant apoptosis in murine colorectal cancer cells
NeuroprotectionInhibition of pro-apoptotic factorsReduced activation of caspase-3 in Alzheimer's models
AntimicrobialDisruption of cell membranesEffective against Staphylococcus aureus and E. coli

Mechanism of Action

The mechanism of action of Benzamide, 2-(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyr] involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name & Source Benzamide Substituents Pyrimidinyl Substituents Molecular Weight (g/mol) Key Functional Features
Target Compound 2-(Acetyloxy) 1-(4-Methoxyphenyl), 3-methyl, 2,4-dioxo ~466 (estimated) Acetyloxy (ester), methoxyphenyl (electron-donating), dioxo (hydrogen-bonding)
3,5-bis(Acetyloxy), 4-methyl 1-Phenyl, 3-methyl, 2,4-dioxo 466.45 Multiple acetyloxy groups, phenyl (hydrophobic)
3,5-bis(tert-Butyl), 4-hydroxy 1-(4-Methoxyphenyl), 3-methyl, 2,4-dioxo Undisclosed tert-Butyl (steric hindrance), hydroxy (polar)
None (plain benzamide) 1,3-Dimethyl, 2,4-dioxo 274.28 Minimal substitution, dimethyl (lipophilic)
Key Observations:
  • Substituent Effects: The target compound’s 2-acetyloxy group distinguishes it from ’s 3,5-bis(acetyloxy) derivative, which may exhibit higher metabolic lability due to multiple ester groups .
  • Molecular Weight : The target’s estimated molecular weight (~466) aligns with ’s derivative, suggesting similar solubility challenges, whereas ’s simpler structure (274.28) may improve bioavailability .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 2-(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl] (CAS No. 176379-43-4) is a complex organic molecule characterized by its unique structural features that may confer various pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N4O8C_{23}H_{22}N_{4}O_{8} with a molecular weight of approximately 482.44 g/mol. The structure includes a benzamide backbone with an acetyloxy group and a substituted pyrimidine moiety, suggesting potential for diverse chemical reactivity and biological activity .

Key Properties:

  • Density: 1.46 g/cm³ (predicted)
  • pKa: 10.14 (predicted)

Biological Activity Overview

Benzamide derivatives are often explored for their anticancer properties. While specific studies on this particular compound may be limited, related benzamide compounds have demonstrated significant biological activities:

  • Anticancer Activity:
    • Compounds with similar structures have shown promising results against various cancer cell lines. For instance, derivatives containing heterocyclic rings have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .
    • A study indicated that certain benzamide derivatives exhibit IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer), demonstrating their potential as anticancer agents .
  • Mechanism of Action:
    • The mechanism of action for many benzamide derivatives involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. This includes the regulation of cell cycle progression and induction of apoptosis through various signaling pathways .

Case Studies and Research Findings

Several studies have investigated the biological activities of benzamide derivatives:

Study ReferenceCompound TestedBiological ActivityIC50 Value
N-(piperidine-4-yl)benzamideAntitumor activity against HepG20.25 μM
Benzamide derivative with hydroxyl groupInhibition of A549 cell proliferation9 μM
Benzamide with different alkyl substitutionsVaries in hydrophobicity and bioactivityN/A

Synthesis and Chemical Reactivity

The synthesis of Benzamide, 2-(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl] typically involves multiple synthetic steps requiring precise control over reaction conditions to achieve high yields and purity. The presence of functional groups such as acetyloxy enhances its reactivity and potential interactions with biological targets.

Q & A

Q. What are the recommended synthetic routes for this benzamide derivative, and what critical parameters influence reaction yield?

Methodological Answer: The synthesis of this compound involves multi-step reactions, often starting with functionalized precursors. Key steps include:

  • Amide bond formation : Use coupling agents (e.g., pivaloyl chloride) under anhydrous conditions with bases like sodium carbonate to minimize hydrolysis .
  • Protection/deprotection strategies : For example, O-benzyl hydroxylamine intermediates can be employed to safeguard reactive amino groups during synthesis .
  • Scale considerations : Reactions at 125 mmol scale require precise stoichiometric ratios and controlled addition rates to avoid exothermic side reactions .

Q. Critical Parameters :

  • Temperature control : Exceeding 40°C during acyl chloride reactions risks decomposition.
  • Solvent purity : Acetonitrile and dichloromethane must be rigorously dried to prevent side reactions .
  • Hazard mitigation : Trichloroisocyanuric acid (TCICA) requires handling in fume hoods due to chlorine release .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Primary Techniques :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., 4-methoxyphenyl, acetyloxy groups) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for related benzamide derivatives .

Validation : Cross-reference spectral data with computational simulations (e.g., DFT for IR/Raman) to resolve conflicting assignments.

Advanced Research Questions

Q. What are the key considerations for evaluating the thermal stability and decomposition products of this benzamide derivative?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Monitor decomposition onset temperatures. For example, analogous compounds decompose exothermically at >150°C, necessitating storage at 0–6°C .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition byproducts (e.g., CO2_2, acetic anhydride) under accelerated aging studies.
  • Kinetic Analysis : Use Arrhenius models to predict shelf-life under varying storage conditions.

Safety Implications : Decomposition may release mutagenic anomeric amides; conduct Ames testing to validate safety thresholds .

Q. How can potential mutagenicity be assessed, and what are the implications for laboratory handling?

Methodological Answer:

  • Ames II Testing : Compare mutagenicity against controls (e.g., benzyl chloride). For related compounds, mutagenicity was found comparable to common lab reagents but requires PPE (gloves, goggles) and ventilation .
  • Structure-Activity Relationships (SAR) : Evaluate the role of the 4-methoxyphenyl group in reducing mutagenic potential compared to halogenated analogs .

Protocol Adjustments : Substitute mutagenic intermediates (e.g., trichloroisocyanuric acid) with safer alternatives like N-chlorosuccinimide.

Q. What analytical strategies resolve contradictions in spectroscopic data for complex benzamide derivatives?

Methodological Answer:

  • Multi-Technique Synergy : Combine 1H^1H-NMR, 13C^{13}C-NMR, and 2D-COSY to distinguish overlapping signals from tetrahydro-5-pyr and acetyloxy groups.
  • Isotopic Labeling : Use 15N^{15}N-labeled amino groups to clarify resonance splitting in crowded spectra .
  • Crystallographic Validation : Resolve ambiguities in substituent orientation via single-crystal X-ray diffraction .

Q. How do substituents (e.g., 4-methoxyphenyl, acetyloxy) influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Electron-Donating Effects : The 4-methoxyphenyl group enhances electron density at the amide nitrogen, reducing susceptibility to electrophilic attack .
  • Acetyloxy Stability : Hydrolysis studies (pH 7.4 buffer, 37°C) show the acetyloxy group is labile under basic conditions, requiring pH-controlled reaction environments .

Q. Experimental Design :

  • Kinetic Studies : Monitor acetyloxy cleavage via HPLC under varying pH and temperature.
  • Computational Modeling : Use DFT to predict charge distribution and reactive sites.

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